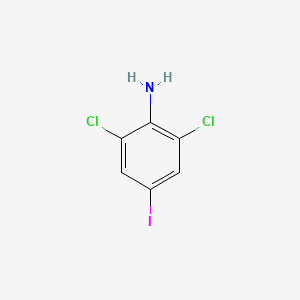

2,6-ジクロロ-4-ヨードアニリン

概要

説明

2,6-Dichloro-4-iodoaniline is a halogenated aniline derivative, a class of compounds known for their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 2,6-dichloro-4-iodoaniline, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .

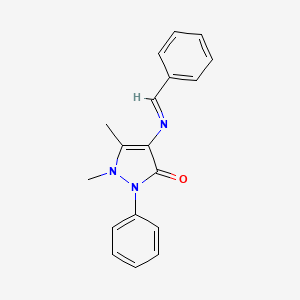

Synthesis Analysis

The synthesis of halogenated anilines can be complex due to the reactivity of the halogen substituents. The paper on the synthesis of 2,6-diiodo-4-methylaniline describes a method that could potentially be adapted for the synthesis of 2,6-dichloro-4-iodoaniline. The process involves dissolving the starting aniline in acetic acid and adding a halogen source, in this case, KI-KIO3, at elevated temperatures. The yield of 75% indicates a relatively efficient synthesis, suggesting that a similar approach might be effective for synthesizing 2,6-dichloro-4-iodoaniline.

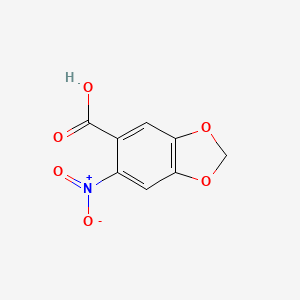

Molecular Structure Analysis

The molecular structure of halogenated anilines is crucial in determining their physical and chemical properties. The crystal structure of 2,6-dichloro-4-nitroaniline provides valuable information about the arrangement of halogen atoms around the aromatic ring. Although the compound is not nitro-substituted, the data on bond distances and angles can be extrapolated to understand the potential structure of 2,6-dichloro-4-iodoaniline. The planar arrangement of substituents and their rotation out of the aromatic plane are common features that could be expected in 2,6-dichloro-4-iodoaniline as well.

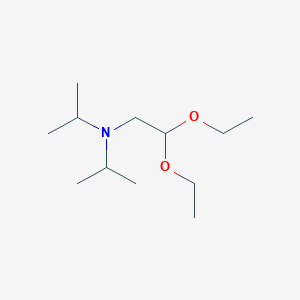

Chemical Reactions Analysis

The reactivity of halogenated anilines is influenced by the electron-withdrawing or donating effects of the substituents. While the papers do not provide specific reactions for 2,6-dichloro-4-iodoaniline, the presence of both electron-withdrawing chlorine and iodine atoms would likely make the compound reactive towards nucleophilic substitution reactions. The data from the synthesis paper and the structural information suggest that the compound could participate in various organic reactions, potentially serving as an intermediate in the synthesis of more complex molecules.

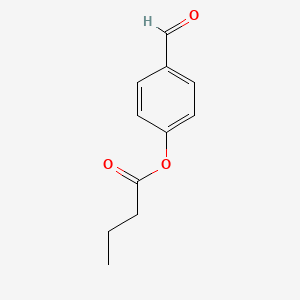

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dichloro-4-iodoaniline can be inferred from the properties of similar compounds. The crystal structure of 2,6-dibromo-3-chloro-4-fluoroaniline indicates the presence of intra- and intermolecular hydrogen bonds, as well as halogen interactions, which could also be present in 2,6-dichloro-4-iodoaniline, affecting its melting point, solubility, and stability. The monoclinic crystal system and specific bond interactions described for the bromo-chloro-fluoroaniline provide a basis for predicting the crystalline nature of 2,6-dichloro-4-iodoaniline.

科学的研究の応用

有機化合物の合成

2,6-ジクロロ-4-ヨードアニリン: は、様々な有機化合物の合成において貴重な中間体です。 ハロゲン(塩素とヨウ素)とアミン基の存在により反応性が高く、特に医薬品や農薬において、複雑な分子の構築のための汎用性の高いビルディングブロックとなります .

農薬検出

この化合物は、農薬検出のためのセンサーの開発に使用されてきました。ある研究では、高核Cd(II)-Sm(III)ナノクラスターに基づく三重発光検出システムにおけるその使用が示されました。 このシステムは、果実抽出物中の一般的な農薬である2,6-ジクロロ-4-ニトロアニリンの検出に対して高い感度と選択性を示します .

発光材料

2,6-ジクロロ-4-ヨードアニリンが農薬検出に役立つ同じ特性は、発光材料の生成にも役立ちます。 この化合物は、照明、ディスプレイ技術、バイオイメージングに適用可能な発光を示す金属有機構造体(MOF)または配位ポリマーの合成の一部となることができます .

医薬品研究

医薬品研究では、2,6-ジクロロ-4-ヨードアニリンは、潜在的な薬効を持つ新規化合物の合成に使用することができます。 そのヨウ素原子は、イメージングのための放射線造影剤の生成や、甲状腺薬の合成に特に役立ちます .

化学分析

その独特の化学構造により、2,6-ジクロロ-4-ヨードアニリンは、分光法やクロマトグラフィーなど、様々な分析化学アプリケーションにおいて、標準または参照化合物として、他の物質の同定または定量に使用することができます .

材料科学

このハロゲン化アニリン誘導体は、材料科学において、表面の改質や、熱安定性や特定の導電性などの特性が向上した新しい高分子材料の生成に使用することができます .

染料と顔料産業

2,6-ジクロロ-4-ヨードアニリン: は、染料と顔料の合成に関与している可能性があります。 アミン基の存在により、他の分子や表面に結合し、工業用途で安定した着色化合物を生成することができます .

環境科学

環境科学において、この化合物は、ハロゲン化汚染物質の研究に使用される可能性があります。 特定の環境汚染物質との構造的類似性により、分解経路の研究や、修復戦略の開発のための候補となります .

Safety and Hazards

When handling 2,6-Dichloro-4-iodoaniline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

将来の方向性

特性

IUPAC Name |

2,6-dichloro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCYDUGLECLFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219990 | |

| Record name | Aniline, 2,6-dichloro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

697-89-2 | |

| Record name | 2,6-Dichloro-4-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, 2,6-dichloro-4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 2,6-dichloro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

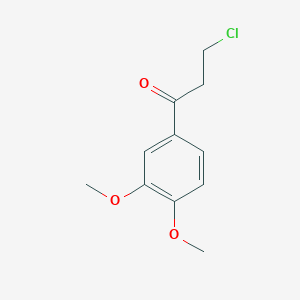

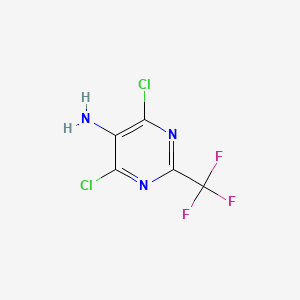

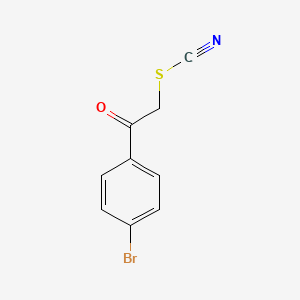

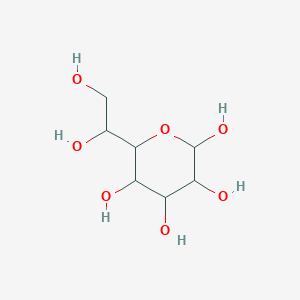

Synthesis routes and methods

Procedure details

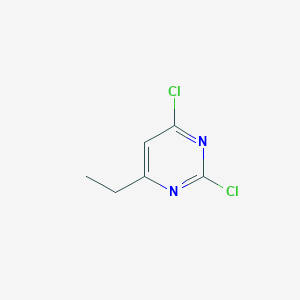

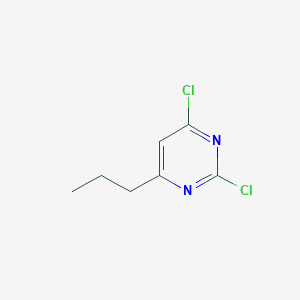

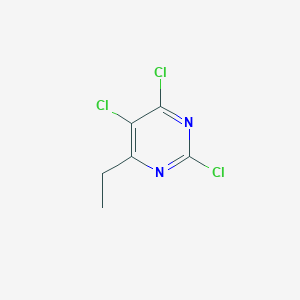

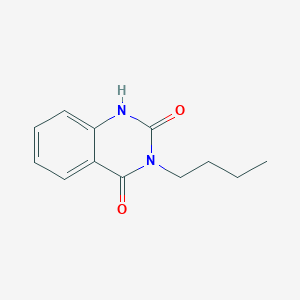

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。